molecular formula C11H16BrNO3 B2666153 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline CAS No. 1564561-01-8

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

Cat. No. B2666153
M. Wt: 290.157
InChI Key: JUHKXCFVSJZOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is a chemical compound with the molecular formula C11H16BrNO3 . It is an organic compound that contains bromine, nitrogen, and oxygen atoms .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” can be represented by the InChI code: 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule contains a bromine atom attached to the third carbon atom, and a methoxyethoxy group attached to the fourth carbon atom of the aniline ring .


Physical And Chemical Properties Analysis

“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is an oil at room temperature . It has a molecular weight of 290.16 .

Scientific Research Applications

Synthesis of Pyrroles and Indoles

A variant of Knorr's pyrrole synthesis involving the reaction between ethyl 3-bromopyruvate and p-substituted anilines, including methoxy-aniline derivatives, showcases the role of such compounds in synthesizing N-aryl-pyrrole and indole derivatives. This method underscores the importance of aniline derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Zhang et al., 2010).

Material Science and Polymer Chemistry

In material science, all-para-brominated oligo(N-phenyl-m-aniline)s synthesis demonstrates the application of brominated aniline derivatives in creating high-spin cationic states within polymers. Such compounds can be oxidized into dications with triplet spin-multiplicity, showing potential in developing advanced materials with unique electronic properties (Ito et al., 2002).

Environmental Science and Wastewater Treatment

The microbial transformation of substituted anilines, including bromo and methoxy derivatives, into catechols highlights their potential in bioremediation processes. This study indicates how the structural properties of anilines influence their degradation and transformation by bacteria, contributing to environmental cleanup strategies (Paris & Wolfe, 1987).

Chemical Sensing and Biological Applications

Schiff bases derived from aniline derivatives serve as effective sensors for metal ions, demonstrating the utility of such compounds in developing fluorescent sensors for biological and environmental monitoring. These compounds exhibit selective fluorescence enhancement upon binding with specific metal ions, such as aluminum, showcasing their potential in detecting and quantifying metal ions in various matrices (Pandya et al., 2014).

Pharmacokinetics and Drug Development

Aniline derivatives, including those with bromo and methoxy groups, are critical in synthesizing compounds for pharmacokinetic and pharmacodynamic evaluations. These compounds are involved in creating labeled molecules for in vivo studies, illustrating their significance in drug development and biological research (Wang et al., 1993).

Safety And Hazards

“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHKXCFVSJZOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

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